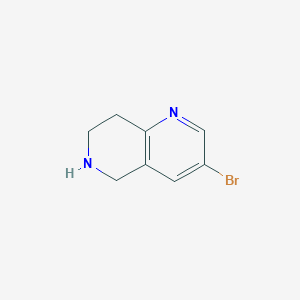

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Descripción general

Descripción

“3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine” is a chemical compound with the molecular formula C8H9BrN2. It is a solid substance .

Molecular Structure Analysis

The molecular structure of “3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine” consists of a naphthyridine ring system, which is a bicyclic structure composed of two fused six-membered rings. One of the carbon atoms in the ring is substituted with a bromine atom .

Physical And Chemical Properties Analysis

“3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine” is a solid substance. Its molecular weight is 213.07 g/mol. It has one hydrogen bond donor and two hydrogen bond acceptors. It has a topological polar surface area of 24.9 Ų .

Aplicaciones Científicas De Investigación

Anticancer Activity

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine: has been studied for its potential in cancer treatment. The compound’s structure allows it to interact with various biological targets, potentially inhibiting the growth of cancer cells. Research has focused on synthesizing functionalized 1,6-naphthyridines to explore their anticancer properties . These studies include the examination of structure-activity relationships (SAR) and molecular modeling to understand how modifications to the naphthyridine core can enhance anticancer activity.

Anti-HIV Properties

The compound also shows promise in the treatment of HIV. Its pharmacological activity includes the ability to interfere with the replication process of the virus. By targeting specific proteins or enzymes that are crucial for the HIV life cycle, researchers aim to develop new therapeutic agents based on the naphthyridine scaffold .

Antimicrobial Applications

Due to its structural versatility, 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine can be functionalized to create derivatives with potent antimicrobial properties. These derivatives can target a range of bacterial and fungal pathogens, providing a new avenue for the development of antibiotics .

Analgesic and Anti-inflammatory Uses

The compound’s analgesic and anti-inflammatory activities are of significant interest. It can be incorporated into molecules that modulate pain perception and inflammatory responses, offering potential for the creation of new pain relievers and anti-inflammatory medications .

Antioxidant Effects

Research indicates that naphthyridine derivatives can act as antioxidants. They can neutralize free radicals and reduce oxidative stress, which is a contributing factor in many chronic diseases. This property is being explored to develop treatments for conditions caused by oxidative damage .

Agricultural Chemicals

The reactivity of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine allows for the synthesis of compounds used in agriculture. These compounds can serve as the basis for new pesticides or herbicides, with the potential to improve crop protection and yield .

Mecanismo De Acción

Target of Action

It’s worth noting that naphthyridines, a class of compounds to which this molecule belongs, have been studied for their potential anticancer properties .

Mode of Action

It’s known that alkyl halides can react with naphthyridines to furnish n-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Result of Action

Related naphthyridines have shown potential anticancer activity .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZFIOXYROEMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590489 | |

| Record name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

625100-00-7 | |

| Record name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

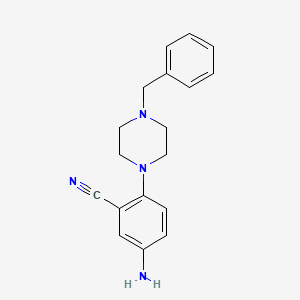

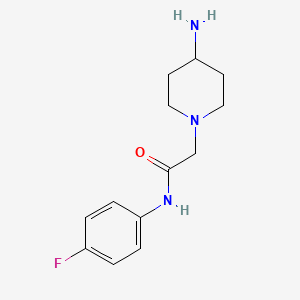

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)